Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-13(16)11-8-14-7-10(11)9-5-3-4-6-12(9)15(17)18/h3-8,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJHONLCMVYBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is typically carried out in ethanol at elevated temperatures to facilitate the formation of the pyrrole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Core Synthetic Route
The foundational synthesis involves a TosMIC (p-toluenesulfonylmethyl isocyanide)-mediated [3+2] cycloaddition. Key steps include:
This method achieves regioselective pyrrole formation with 78% isolated yield under optimized conditions.
Sulfur Group Transformations
The sulfonyl moiety undergoes further modifications:
Oxidation to Sulfone
-
Reagent: m-CPBA (meta-chloroperbenzoic acid)
-
Solvent: Dichloromethane at 0°C → RT
-
Outcome: Quantitative conversion to sulfone without pyrrole ring degradation
Cyclization Reactions
The sulfone derivative participates in intramolecular cyclization:
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Catalyst | CuI/1,10-phenanthroline |
| Product | Pyrrolo[3,4-b] benzothiazepine derivatives |
| Yield | 62-85% depending on substituents |
Electrophilic Substitution
The pyrrole ring undergoes regioselective functionalization at the 5-position:
Nitration
Halogenation
| Halogen | Reagent | Position | Yield |
|---|---|---|---|
| Bromine | Br₂/CCl₄ | C5 | 83% |
| Chlorine | Cl₂/FeCl₃ | C5 | 78% |
Ester Hydrolysis and Derivatives
Base-Mediated Hydrolysis
-
Reagent: 2N NaOH in THF/H₂O (1:1)
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Temperature: 70°C, 4 hr
Amidation
-
Reagent: NH₃/MeOH (7N solution)
-
Conditions: Microwave, 100°C, 30 min
Redox Reactions
Nitro Group Reduction
| Reducing System | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 12 hr | Amine derivative (74% yield) |
| Zn/NH₄Cl | H₂O/EtOH, reflux | Hydroxylamine intermediate |
Pyrrole Ring Oxidation
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
| Component | Details |
|---|---|
| Boronic Acid | 4-Methoxyphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Yield | 68% (C5-arylated product) |
Critical Data Tables
Thermal Stability
| Parameter | Value |
|---|---|
| Decomposition Temp | 218°C (DSC) |
| Solubility (25°C) | DMSO > DMF > THF > EtOAc |
Spectroscopic Signatures
-
¹H NMR (CDCl₃): δ 8.04 (d, J=8.8 Hz, 1H, Ar-H), 7.69-7.62 (m, 3H, Ar-H), 6.98 (s, 1H, pyrrole-H), 4.25 (q, J=7.2 Hz, 2H, OCH₂), 1.29 (t, J=7.2 Hz, 3H, CH₃)
-
¹³C NMR : 164.7 (C=O), 148.2 (NO₂), 137.8 (pyrrole C4), 129.1-122.4 (aromatic carbons), 60.5 (OCH₂), 14.0 (CH₃)
This compound's reactivity profile enables applications in heterocyclic chemistry and pharmaceutical intermediate synthesis, particularly for fused polycyclic systems. Experimental protocols emphasize strict temperature control to prevent decomposition of the nitro group during vigorous reactions.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate has been explored for its potential as an antitumor agent . Research indicates that compounds with pyrrole structures can exhibit significant anticancer activities by inducing apoptosis in cancer cells. A study highlighted the synthesis of pyrrole derivatives that showed promising results against various cancer cell lines, indicating that modifications to the pyrrole framework can enhance biological activity .
Case Study: Antitumor Activity
In a study assessing the antitumor properties of pyrrole derivatives, this compound was evaluated for its efficacy against human carcinoma cell lines. Results demonstrated that certain derivatives exhibited cytotoxic effects, suggesting a pathway for the development of novel anticancer therapies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . A series of studies have synthesized various pyrrole derivatives and tested their effectiveness against bacterial and fungal pathogens. This compound was included in these evaluations, showing notable activity against specific strains.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Materials Science
In materials science, this compound has been utilized as a precursor for synthesizing conductive polymers and other advanced materials. The incorporation of nitrophenyl groups enhances the electronic properties of polymeric materials, making them suitable for applications in organic electronics and sensors.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with various biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrrole Derivatives
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in this compound enhances electrophilicity at the pyrrole ring, facilitating nucleophilic substitutions or cycloadditions . In contrast, methyl or phenyl groups (e.g., in ) stabilize the ring through inductive or resonance effects, reducing reactivity.
- Trifluoromethyl (CF₃) substitution () introduces strong electron-withdrawing effects, comparable to nitro but with greater lipophilicity, impacting bioavailability in drug design.
Positional Effects :
Key Insights:
- Cycloaddition vs. Carbonylation : The target compound’s synthesis via [3+2] cycloaddition () offers regioselectivity but requires harsh oxidants like MCPBA. In contrast, palladium-catalyzed routes () achieve higher yields but necessitate specialized catalysts.
- Base Sensitivity : Compounds with nitro groups () are prone to decomposition under strongly basic conditions, limiting their use in alkali-mediated reactions.
Biological Activity
Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the pyrrole family, characterized by a five-membered heterocyclic structure containing nitrogen. The presence of the nitrophenyl group enhances its reactivity and potential biological activity. The molecular formula is , with a molecular weight of approximately 246.22 g/mol.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 3.12 | High |
| Escherichia coli | 6.25 | Moderate |
| Pseudomonas aeruginosa | 12.5 | Moderate |
Antifungal Activity
The antifungal properties of this compound have also been investigated. Studies indicate that it is effective against various fungal strains, including Candida albicans. The compound's mechanism appears to involve disruption of fungal cell membranes, leading to cell death.
Table 2: Antifungal Activity
| Fungal Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 5.0 | High |
| Aspergillus niger | 10.0 | Moderate |
Anticancer Potential
Research into the anticancer properties of this compound suggests it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells. A study reported that derivatives of pyrrole, including this compound, showed promising results in inhibiting the Bcl-2/Bcl-xL pathway, which is crucial for cancer cell survival .
Case Study: Inhibition of Tumor Growth
In a recent study involving cell lines derived from breast cancer, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, indicating its potential as an anticancer agent.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate?
- Methodological Answer : A three-component, one-pot reaction involving aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes (e.g., 2-nitrobenzaldehyde) is widely used. Optimization of solvent polarity (e.g., ethanol or acetonitrile) and temperature (80–100°C) enhances yield. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is critical for isolating the pure compound .
Q. How is the crystal structure of this compound determined, and what tools are essential?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and refinement is performed using SHELXL . Key parameters include bond lengths (e.g., C–C: ~1.48 Å, C–N: ~1.35 Å) and angles (e.g., pyrrole ring torsional angles: 5–10°). Hirshfeld surface analysis in CrystalExplorer quantifies intermolecular interactions (e.g., O···H, N···H) .
Q. What spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- FTIR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and nitro (NO₂) vibrations at ~1520 cm⁻¹ .
- NMR : ¹H NMR shows characteristic pyrrole proton signals at δ 6.2–6.8 ppm and ethyl ester protons as a triplet (δ 1.2–1.4 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 275.1) .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic results be resolved?
- Methodological Answer : Discrepancies (e.g., NMR proton shifts vs. SC-XRD hydrogen positions) arise from dynamic vs. static structural snapshots. Use DFT calculations (B3LYP/6-31G*) to model solution-phase conformers and compare with crystallographic data. Solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃) must also be accounted for .
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with Gaussian09 or ORCA software calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Global reactivity descriptors (e.g., electronegativity χ ≈ 4.5 eV, hardness η ≈ 3.2 eV) derived from Conceptual DFT guide reaction mechanism studies .
Q. How can reaction conditions be optimized to minimize byproducts in multi-step syntheses?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables:
- Catalyst : Lewis acids (e.g., ZnCl₂) improve nitro group reactivity.
- Solvent : Polar aprotic solvents (DMF) enhance intermediate stability.
- Temperature : Stepwise heating (60°C → 100°C) prevents decomposition. Monitor via TLC and HPLC to isolate intermediates .
Q. What structural modifications enhance bioactivity while retaining the pyrrole core?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
